9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione
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Overview
Description
9-Phenyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is a complex polycyclic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione typically involves ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . The polymerization process is carried out using Grubbs catalysts (first- and third-generation), which facilitate the formation of the desired tetracyclic structure . The reaction conditions include the use of polar organic solvents, and the resulting polymers are amorphous in structure and soluble in these solvents .
Chemical Reactions Analysis
9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Scientific Research Applications
This compound has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polymers through ROMP, leading to materials with unique thermal and mechanical properties.
Materials Science: The compound’s structure allows for the development of advanced materials with specific characteristics, such as high glass transition temperatures and solubility in polar solvents.
Biological Research:
Mechanism of Action
The mechanism of action of 9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione involves its ability to undergo ring-opening metathesis polymerization. This process is facilitated by the use of Grubbs catalysts, which enable the formation of the tetracyclic structure through the cleavage and reformation of carbon-carbon double bonds . The molecular targets and pathways involved in this process include the interaction of the compound with the catalyst and the subsequent polymerization reactions .
Comparison with Similar Compounds
Similar compounds to 9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione include:
4-Phenyl-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione: This compound shares a similar tetracyclic structure but contains an azatetracyclic core instead of an oxatetracyclic core.
4-Oxatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione: Another related compound with a similar polycyclic structure, used in the synthesis of antiviral agents.
The uniqueness of this compound lies in its specific structural configuration and its ability to form polymers with distinct properties through ROMP .
Properties
CAS No. |
4602-98-6 |
---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
9-phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C18H14O3/c19-17-15-10-6-7-11(16(15)18(20)21-17)14-12(8-13(10)14)9-4-2-1-3-5-9/h1-8,10-11,13-16H |
InChI Key |
WRNPURQQOXPFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3C2C4C=CC3C5C4C(=O)OC5=O |
Origin of Product |
United States |
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